5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzo[d]thiazole group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of compounds similar to 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is characterized by a pyrrolidine ring and a benzo[d]thiazole group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]thiazole group is a type of heterocyclic compound .Scientific Research Applications
Therapeutic Potential
The compound contains an imidazole ring, which is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Discovery
The compound also contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Herbicidal Activity
Phenoxy acids and their derivatives, which are structurally similar to the compound, are known for their herbicidal activity .
Anti-mycobacterial Agents
Phenoxy derivatives are also used as anti-mycobacterial agents .
Anticancer Drug Development
The compound’s structure suggests that it could potentially be developed as a potent anticancer drug . The molecular docking study on the Pd (II) complex interaction with DNA further confirmed its inhibition ability .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests that “5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride” could potentially have antileishmanial and antimalarial applications .
Future Directions
The future directions for research on 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures, such as those containing a thiazole ring, have been found to have diverse biological activities .
Pharmacokinetics
It is known that heterocyclic compounds, such as those containing an imidazole ring, are highly soluble in water and other polar solvents . This could potentially impact the bioavailability of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons .
properties
IUPAC Name |
5-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-15-9-4-5-11-10(8-9)13-12(16-11)14-6-2-3-7-14;/h4-5,8H,2-3,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOGVRNZVOPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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